![molecular formula C20H24N4O3 B1367843 Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate CAS No. 946385-66-6](/img/structure/B1367843.png)
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate (TBCFPC) is a synthetic compound that has been studied for its potential applications in medicinal chemistry. This compound has been the focus of numerous studies due to its unique structure and properties. TBCFPC is a derivative of pyridine and has been found to possess both anti-inflammatory and anti-cancer properties. This compound has also been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators.
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis . The furan moiety present in the compound can act as a nucleophilic partner, reacting with electrophilic organic groups to form new bonds. This reaction is known for its mild conditions and functional group tolerance, making it suitable for complex organic syntheses.
Electrophilicity and Nucleophilicity Studies
The cyano and furan groups in the compound provide a unique opportunity to study electrophilicity and nucleophilicity scales . Researchers can use this compound to compare reagents and predict outcomes in various nucleophile-electrophile combinations, which is essential for understanding reaction mechanisms and designing new reactions.
N-tert-Butoxycarbonylation Reactions
“Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate” can serve as a chemoselective N-tert-butoxycarbonylation reagent . This application is significant for protecting amines in peptide synthesis, where the tert-butoxycarbonyl (Boc) group is a common protecting group. The compound’s chemoselectivity and high yield under mild conditions make it an attractive choice for industrial production.
Catalytic Protodeboronation
In the field of catalytic protodeboronation , this compound could potentially be used as a substrate or reagent . Protodeboronation is a process where a boron group is replaced by a hydrogen atom, and it’s a crucial step in modifying boronic esters, which are commonly used in various organic reactions.
Organic Reaction Mechanism Studies
The structure of this compound, featuring a diazepane ring, makes it a candidate for studying organic reaction mechanisms . Its reactivity can be explored in reactions like arylation, allylation, metathesis, and others, contributing to a deeper understanding of organic chemistry.
Development of Green Chemistry Protocols
The compound’s potential for use in green chemistry is notable due to its recyclable Boc carrier . It aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and the promotion of environmentally friendly practices in chemical processes.
In Situ React IR Technology Applications
The compound’s reactivity can be monitored using in situ React IR technology . This application is crucial for real-time monitoring of chemical reactions, providing insights into reaction kinetics and mechanisms, which is valuable for both research and industrial applications.
Mecanismo De Acción
Target of Action
The primary targets of Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate are aromatic and aliphatic amines . These amines play a crucial role in various biological processes, including neurotransmission and regulation of physiological functions.
Mode of Action
This compound acts as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . It interacts with its targets by forming a bond with the amine group, leading to the formation of a carbamate structure. This interaction results in the modification of the amine’s chemical properties, potentially altering its biological activity .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s involvement in this pathway can lead to the formation of new carbon-carbon bonds, potentially affecting downstream biochemical processes.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific amine target and the biological context. By modifying the chemical properties of amines, the compound could potentially alter their biological activity, leading to changes at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reaction involving this compound is carried out under mild, environment-friendly conditions and is completed quickly within 1 hour . Moreover, the Boc carrier used in the reaction is easily recyclable, suggesting that the compound’s action can be influenced by the presence of certain catalysts and the overall reaction conditions .
Propiedades
IUPAC Name |
tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-20(2,3)27-19(25)24-10-5-9-23(11-12-24)18-15(14-21)7-8-16(22-18)17-6-4-13-26-17/h4,6-8,13H,5,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCQZIIMWUEIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-[3-cyano-6-(furan-2-yl)pyridin-2-yl]-1,4-diazepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




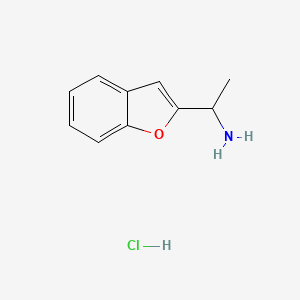
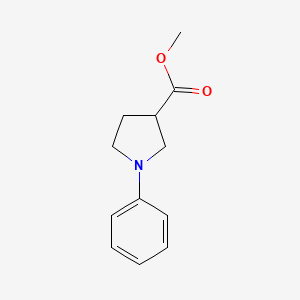
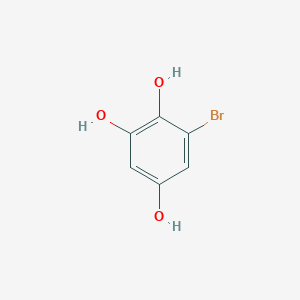

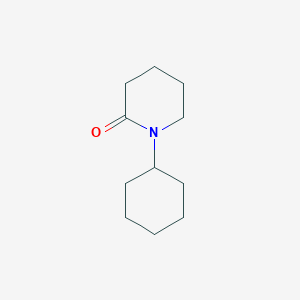

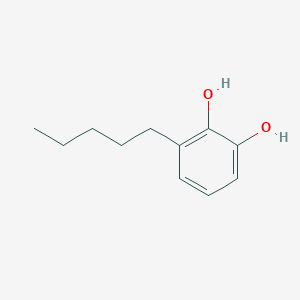

![1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1367778.png)

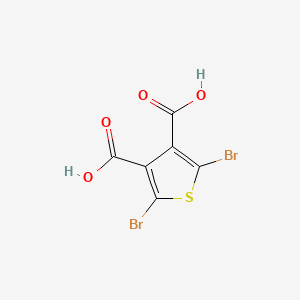
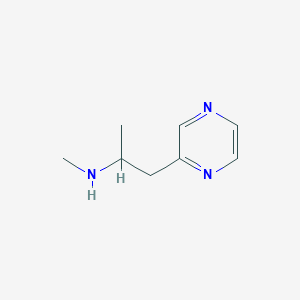
![1-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1367800.png)